molecular formula C16H25ClN4O2 B2382386 2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one CAS No. 2411262-45-6

2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one

Cat. No.: B2382386
CAS No.: 2411262-45-6
M. Wt: 340.85
InChI Key: UAQSPQNXQUQMOL-UHFFFAOYSA-N
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Description

2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridazinone core, and a chloropropanoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one typically involves multiple steps, starting with the preparation of the piperidine and pyridazinone intermediates The chloropropanoyl group is introduced through a chlorination reaction, followed by coupling with the piperidine intermediate under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloropropanoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one: shares structural similarities with other piperidine and pyridazinone derivatives.

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications across multiple scientific disciplines. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[1-(2-chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2/c1-11(2)19(4)14-8-15(22)21(18-9-14)13-6-5-7-20(10-13)16(23)12(3)17/h8-9,11-13H,5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQSPQNXQUQMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=CC(=O)N(N=C1)C2CCCN(C2)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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